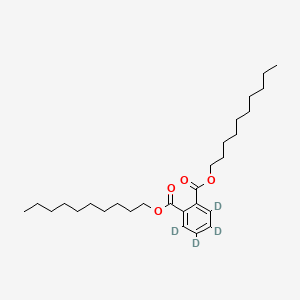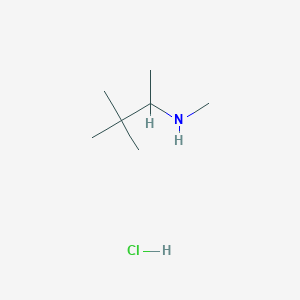
Phthalic Acid Didecyl Ester D4
Übersicht
Beschreibung
Phthalic Acid Didecyl Ester D4, also known as didecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate, is a derivative of phthalic acid . It has a molecular formula of C28H46O4.
Synthesis Analysis
Phthalic acid esters, including Phthalic Acid Didecyl Ester D4, are synthesized from phthalic anhydride and specific alcohols by Fischer esterification .Molecular Structure Analysis
The molecular structure of Phthalic Acid Didecyl Ester D4 is represented by the formula C28H46O4 . The IUPAC Standard InChI is InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
1. Environmental Impact and Toxicology
Phthalic acid esters, including Phthalic Acid Didecyl Ester D4, are extensively used as plasticizers in industrial applications, significantly impacting environmental and human health. Studies have highlighted their ubiquitous presence in multiple commercial products, leading to extensive exposure. Critical mechanisms of toxicity (CMTA) like oxidative stress and the importance of evaluating multiple cellular targets and phthalate mixtures have been emphasized for accurate assessment of their impact. For instance, the biological impacts of phthalates in fish embryos have been examined, underlining the importance of assessing multiple cellular targets and phthalate mixtures for a realistic and accurate toxicity assessment (Mankidy et al., 2013).
2. Degradation and Removal Methods
Research has focused on developing effective degradation methods for phthalates due to their extensive use and potential harmful effects. For example, a study on the photo-assisted electrochemical method for degrading dimethyl phthalate highlighted the significance of optimizing factors like NaCl concentration, current density, and temperature to achieve efficient removal rates. This underscores the potential of advanced treatment methods in managing phthalate contamination before disposal (Souza et al., 2014).
3. Phthalates in Consumer Products and Their Migration
Considerable research has been done on the presence and migration of phthalates in consumer products. For instance, a study highlighted the occurrence of phthalates in baby food samples, emphasizing the importance of monitoring and regulating phthalate content in sensitive consumer products to prevent potential health risks (Socas-Rodríguez et al., 2018). Another study shed light on phthalate migration from common plastic materials to saliva simulant, pointing towards the ongoing exposure risk through everyday materials and the importance of efficient analytical methods to monitor such migrations (Huelsmann et al., 2021).
Eigenschaften
IUPAC Name |
didecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3/i17D,18D,21D,22D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIBJVOPLXHHGS-BHGUTAGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCCC)C(=O)OCCCCCCCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalic Acid Didecyl Ester D4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B1437405.png)






![N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide](/img/structure/B1437415.png)